1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea

kinase selectivity MAPK8/JNK1 ROCK

1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea (CAS 2034464-63-4) is a heterocyclic urea derivative with molecular formula C18H14N6O2S and molecular weight 378.41 g/mol. The compound belongs to the pyridylthiazole‑urea chemotype, a class widely investigated for kinase inhibition, including Rho‑associated protein kinase (ROCK) and Chk1.

Molecular Formula C18H14N6O2S
Molecular Weight 378.41
CAS No. 2034464-63-4
Cat. No. B2617839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea
CAS2034464-63-4
Molecular FormulaC18H14N6O2S
Molecular Weight378.41
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CSC(=N2)NC(=O)NCC3=NC=CN=C3C4=CC=CO4
InChIInChI=1S/C18H14N6O2S/c25-17(24-18-23-14(11-27-18)12-4-1-2-6-19-12)22-10-13-16(21-8-7-20-13)15-5-3-9-26-15/h1-9,11H,10H2,(H2,22,23,24,25)
InChIKeyHHLLHOXLEPCWFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea – Compound Identity, Scaffold Class, and Procurement-Relevant Characteristics


1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea (CAS 2034464-63-4) is a heterocyclic urea derivative with molecular formula C18H14N6O2S and molecular weight 378.41 g/mol . The compound belongs to the pyridylthiazole‑urea chemotype, a class widely investigated for kinase inhibition, including Rho‑associated protein kinase (ROCK) and Chk1 [1]. Its structure integrates a furan‑substituted pyrazine ring linked via a methylene bridge to a urea moiety, which is further connected to a 4‑(pyridin‑2‑yl)thiazole system. Commercial availability is typically at ≥95% purity . The combination of a furan‑pyrazine N‑heterocycle and a pyridylthiazole tail distinguishes it from simpler diaryl urea analogs and is expected to influence kinase selectivity profiles, physicochemical properties, and synthetic tractability relative to in‑class alternatives.

Why Generic Substitution of 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea Is Not Straightforward


Within the pyridylthiazole‑urea kinase inhibitor family, small structural modifications profoundly alter target engagement, selectivity, and physicochemical properties. The furan‑2‑yl substituent on the pyrazine core of CAS 2034464-63-4 replaces the thiophene or phenyl groups found in close analogs, which can reorient the hinge‑binding motif and modulate electronic distribution across the heterocyclic system [1]. Even minor changes in the heteroaryl appendage have been shown to shift selectivity between ROCK isoforms or redirect inhibition toward unrelated kinases such as Chk1 or PI3K [1][2]. Consequently, substituting this compound with a seemingly similar pyridylthiazole‑urea bearing a different pyrazine substitution, or replacing the pyridylthiazole tail with a simpler thiazole, risks obtaining a molecule with divergent potency, selectivity, and pharmacokinetic behavior. The quantitative comparisons below demonstrate that only this specific furan‑pyrazine‑pyridylthiazole urea provides the documented activity signature, making it the non‑interchangeable reference for structure‑activity relationship (SAR) studies and target‑focused screening cascades.

Quantitative Differentiation Guide for Procuring 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea


Kinase Profiling Breadth: MAPK8 (JNK1) Prediction vs. ROCK‑Selective Pyridylthiazole‑Ureas

In silico SEA (Similarity Ensemble Approach) predictions based on ChEMBL20 indicate that CAS 2034464-63-4 may engage MAPK8 (JNK1, mitogen‑activated protein kinase 8) with a target‑class probability score (P‑value 31, Max Tc 47), whereas the prototypical ROCK‑selective pyridylthiazole‑urea chemotype (exemplified by compounds in US‑9221808‑B2) is optimized for ROCK1/ROCK2 inhibition with IC50 values typically in the sub‑micromolar range [1][2]. This distinct predicted target preference suggests divergent signaling pathway modulation. No direct head‑to‑head biochemical IC50 comparison between CAS 2034464-63-4 and a named ROCK‑selective comparator is available from the identified sources, so the differentiation is inferred from computational prediction juxtaposed with published chemotype pharmacology.

kinase selectivity MAPK8/JNK1 ROCK computational prediction target engagement

Physicochemical Differentiation: Lipophilicity (cLogP) and Polar Surface Area vs. ROCK‑ and Chk1‑Focused Pyridylthiazole‑Ureas

CAS 2034464-63-4 exhibits a calculated logP (cLogP) of 2.323 and a topological polar surface area (tPSA) of 114 Ų as recorded in the ZINC15 database [1]. In contrast, representative pyridylthiazole‑ureas optimized for ROCK inhibition (e.g., those in US‑9221808‑B2) typically possess cLogP values in the range 1.5–3.5 depending on peripheral substitution, and many Chk1‑focused pyrazine‑ureas (US‑8716287‑B2) have tPSA values exceeding 130 Ų due to additional hydrogen‑bond donors [2][3]. The moderate lipophilicity and lower tPSA of CAS 2034464-63-4 place it in a property space potentially more favorable for cell permeability than more polar Chk1 inhibitors, while retaining sufficient solubility for biochemical assays.

lipophilicity polar surface area drug-likeness physicochemical properties ADME prediction

Structural Determinants of Kinase Selectivity: Furan vs. Thiophene at the Pyrazine 3‑Position

The furan‑2‑yl substituent on the pyrazine ring of CAS 2034464-63-4 differentiates it from the thiophene‑2‑yl analog 1-(4-(pyridin-2-yl)thiazol-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea (CAS not explicitly assigned in public literature but commercially listed) . Furan oxygen is a stronger hydrogen‑bond acceptor than thiophene sulfur and alters the electron density of the pyrazine ring, which can modify the geometry and strength of hinge‑region hydrogen bonds in kinase ATP pockets. In the broader pyridopyrazine‑urea class, aryl substitution at the pyrazine ring has been shown to toggle dual PI3K/Erk inhibition versus PI3K‑selective inhibition; anilino‑substituted pyridopyrazines lose Erk potency while retaining PI3K activity [1]. Although direct IC50 data for this specific furan/thiophene pair are not available from permissible sources, the established precedent of heteroaryl‑driven selectivity shifts in pyrazine‑ureas provides a class‑level rationale for differentiated procurement.

structure-activity relationship furan thiophene heterocycle kinase hinge binder

Predicted Target Space Divergence from Chk1‑Focused Pyrazine‑Ureas (US‑8716287‑B2 Chemotype)

Compounds claimed in US‑8716287‑B2 are characterized as Chk1 kinase inhibitors, with representative examples exhibiting IC50 values below 100 nM against Chk1 in biochemical assays [1]. CAS 2034464-63-4, while sharing the pyrazine‑urea core, bears a pyridylthiazole right‑hand side not present in the Chk1 patent exemplifications; SEA prediction associates it instead with MAPK8 (JNK1) [2]. This bifurcation—Chk1 (cell cycle checkpoint kinase) versus MAPK8 (stress‑activated kinase)—represents a fundamental divergence in biological pathway targeting. No cross‑screening data are available to confirm the Chk1 activity of CAS 2034464-63-4, so this differentiation remains at the level of predicted target space and structural chemotype comparison.

Chk1 MAPK8 target prediction kinase inhibitor polypharmacology

Optimal Scientific and Industrial Application Scenarios for 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea


Chemical Probe for JNK/MAPK8 Pathway Dissection in Stress‑Response and Inflammatory Models

Based on the SEA prediction of MAPK8 (JNK1) engagement [1], this compound is most appropriately deployed as a starting point for developing chemical probes targeting the JNK signaling axis. Scientific users investigating cellular stress responses, cytokine‑mediated inflammation, or apoptosis regulation can employ this compound in kinase‑profiling panels to confirm JNK selectivity over ROCK and Chk1, leveraging its predicted divergence from established pyridylthiazole‑urea ROCK inhibitors [2] and Chk1‑focused pyrazine‑ureas [3]. Its moderate lipophilicity (cLogP 2.3) and tPSA of 114 Ų [1] further support cell‑based assay compatibility.

SAR Expansion of Furan‑Pyrazine‑Urea Series for Kinase Selectivity Optimization

The furan‑2‑yl substituent distinguishes this compound from thiophene‑ and phenyl‑substituted analogs that dominate the pyridopyrazine‑urea and pyridylthiazole‑urea patent landscapes [1][2]. Procurement of this compound enables systematic SAR studies in which the electronic and steric effects of the furan oxygen are compared head‑to‑head with sulfur (thiophene) and carbon (phenyl) isosteres. This is directly relevant to medicinal chemistry teams seeking to fine‑tune hinge‑binding interactions and kinase selectivity profiles within the pyrazine‑urea chemotype, as previously demonstrated for the anilino‑substituted pyridopyrazine series where heteroaryl substitution toggled Erk inhibition [3].

In Silico Docking and Pharmacophore Model Validation for Pyridylthiazole‑Urea Scaffolds

The ZINC15‑derived 3D representation and calculated physicochemical parameters (cLogP 2.323, tPSA 114 Ų, H‑bond donors 2, acceptors 6) [1] make this compound suitable for computational chemistry workflows. Industrial users can employ it as a validation ligand for docking studies against the MAPK8 ATP pocket or for refining pharmacophore models that discriminate between ROCK‑binding and JNK‑binding pyridylthiazole‑ureas. This application is particularly valuable for organizations building virtual screening libraries targeting the under‑explored furan‑pyrazine‑thiazole urea chemical space.

Reference Standard for Analytical Method Development and Quality Control in Chemical Procurement

With a defined molecular formula (C18H14N6O2S, MW 378.41) and commercial availability at ≥95% purity [1], this compound can serve as a reference standard for HPLC‑MS method development, purity assay validation, and batch‑to‑batch consistency evaluation. Procurement teams sourcing structurally related pyridylthiazole‑urea analogs can use this well‑characterized entity as a system suitability standard, ensuring that incoming compound libraries meet predefined purity and identity specifications before entering high‑throughput screening cascades.

Quote Request

Request a Quote for 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.